(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
Description
(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a polycyclic aromatic compound featuring a benzodeisoquinoline core substituted with a phenyldiazenyl (azobenzene) group and a carboxylic acid moiety. The (E)-configuration of the diazenyl group is critical for its electronic properties, as the trans-arrangement stabilizes conjugation across the molecule .
Properties
IUPAC Name |
1,3-dioxo-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N3O4/c29-23-20-8-4-7-18-19(25(31)32)13-14-21(22(18)20)24(30)28(23)17-11-9-16(10-12-17)27-26-15-5-2-1-3-6-15/h1-14H,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXCGDMMRAIYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)C(=O)O)C=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701040319 | |
| Record name | 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333351-46-5 | |
| Record name | 1H-Benz[de]isoquinoline-6-carboxylic acid, 2,3-dihydro-1,3-dioxo-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701040319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound known for its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and relevant case studies.
The compound's molecular structure includes various functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C27H18N4O4 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide |
| CAS Number | 304885-86-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoindole Core : Using phthalic anhydride and an amine.
- Introduction of the Phenyldiazenyl Group : Via diazotization followed by coupling with an aromatic amine.
- Attachment of Hydroxyphenyl Group : Through nucleophilic substitution reactions.
- Final Assembly : Involves condensation and cyclization reactions under controlled conditions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell proliferation and survival.
- Mechanism of Action : The hydroxyphenyl group in the structure can engage in hydrogen bonding and π-π interactions with cellular targets, influencing enzyme activity and receptor interactions.
- Case Study : In vitro studies demonstrated that related compounds could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines.
Research Findings
Several studies have explored the biological activity of compounds within the same family as this compound:
Comparison with Similar Compounds
Phenyldiazenyl vs. Dimethylphenyl Substituents
The phenyldiazenyl group in the target compound introduces photoresponsive behavior, as azo groups undergo reversible trans-to-cis isomerization under UV light. This property is absent in the dimethylphenyl-substituted analogue, which instead offers steric bulk and hydrophobic interactions due to methyl groups .
Carboxylic Acid vs. Sulphonic Acid
While both acidic groups enhance solubility, the sulphonic acid in the analogue (pKa ~1) is significantly more acidic than the carboxylic acid (pKa ~4.7). This difference impacts their use in pH-sensitive applications. The sulphonic acid’s strong ionic character also makes the analogue more suitable for aqueous-phase reactions .
Amino Group vs. Azo Group
The amino group in the analogue enables nucleophilic substitution or hydrogen bonding, which is absent in the target compound. Conversely, the azo group in the target compound provides a chromophore for optical applications, such as in dye-sensitized solar cells or photopharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
